

An In-depth Technical Guide to 2,4-Dichloro-6-ethylpyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dichloro-6-ethylpyrimidine

Cat. No.: B1330317

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

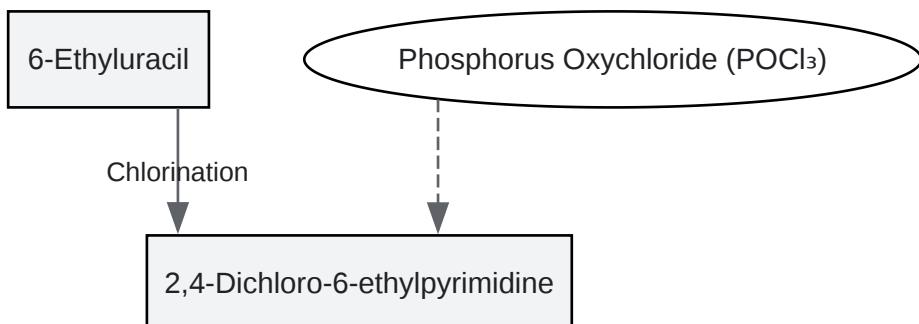
This technical guide provides a comprehensive overview of **2,4-Dichloro-6-ethylpyrimidine** (CAS Number: 6554-65-0), a key heterocyclic intermediate in synthetic and medicinal chemistry. While specific experimental data for this ethyl-substituted pyrimidine is limited in publicly available literature, this document compiles its known properties and draws comparisons with its well-characterized methyl analog, 2,4-Dichloro-6-methylpyrimidine. This guide covers its chemical and physical properties, potential synthetic routes, reactivity, and applications in drug discovery, with a focus on its role as a scaffold for kinase inhibitors. Safety and handling information is also provided.

Chemical and Physical Properties

2,4-Dichloro-6-ethylpyrimidine is a halogenated pyrimidine derivative. The presence of two reactive chlorine atoms at the C2 and C4 positions makes it a versatile building block for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of **2,4-Dichloro-6-ethylpyrimidine** and its Methyl Analog

Property	2,4-Dichloro-6-ethylpyrimidine	2,4-Dichloro-6-methylpyrimidine (for comparison)
CAS Number	6554-65-0 [1]	5424-21-5 [2] [3]
Molecular Formula	C ₆ H ₆ Cl ₂ N ₂ [1]	C ₅ H ₄ Cl ₂ N ₂ [2] [3] [4]
Molecular Weight	177.03 g/mol [1]	163.00 g/mol [4]
IUPAC Name	2,4-dichloro-6-ethylpyrimidine [1]	2,4-dichloro-6-methylpyrimidine [2]
Appearance	Not specified (likely a solid)	White to light yellow powder or crystals [4] [5]
Melting Point	Data not available	44-47 °C [3] [5] [6] [7]
Boiling Point	Data not available	219 °C [3] [5] [6]
Solubility	Data not available	Soluble in Chloroform, Ether, Ethyl Acetate, and Toluene. Insoluble in water. [5] [6]


Synthesis and Reactivity

General Synthesis of Dichloropyrimidines

While a specific, detailed experimental protocol for the synthesis of **2,4-Dichloro-6-ethylpyrimidine** is not readily available in the cited literature, a general and widely used method for the synthesis of 2,4-dichloropyrimidines involves the chlorination of the corresponding pyrimidine-2,4-diol (uracil) derivative. The most common chlorinating agent for this transformation is phosphorus oxychloride (POCl₃).

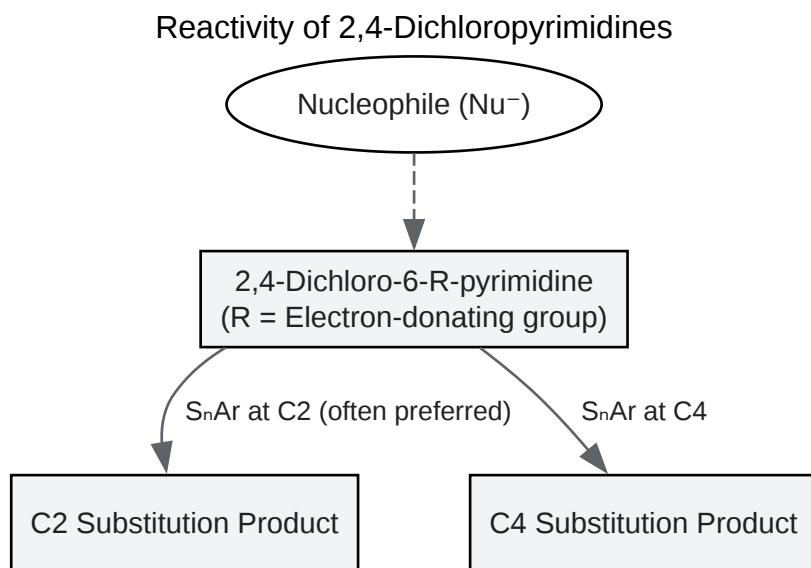
A plausible synthetic route starting from a 6-ethyluracil derivative is outlined below.

General Synthetic Workflow for 2,4-Dichloro-6-ethylpyrimidine

[Click to download full resolution via product page](#)

Caption: General synthesis of **2,4-Dichloro-6-ethylpyrimidine**.

Experimental Protocol (Adapted from the synthesis of 2,4-Dichloro-6-methylpyrimidine)


The following protocol is adapted from the synthesis of the methyl analog and should be considered a general guideline. Optimization for the ethyl derivative would be necessary.

Reaction: 6-methylpyrimidine-2,4-diol (1.0 eq.) is reacted with phosphorus oxychloride (excess, can serve as both reagent and solvent)[6][8]. The mixture is heated to 90-100 °C for several hours. The reaction progress is monitored by a suitable technique like HPLC or TLC. Upon completion, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a base (e.g., K₂CO₃). The product is then extracted with an organic solvent (e.g., DCM), and the organic layer is dried and concentrated to yield the crude product, which can be further purified by recrystallization or chromatography.

Reactivity

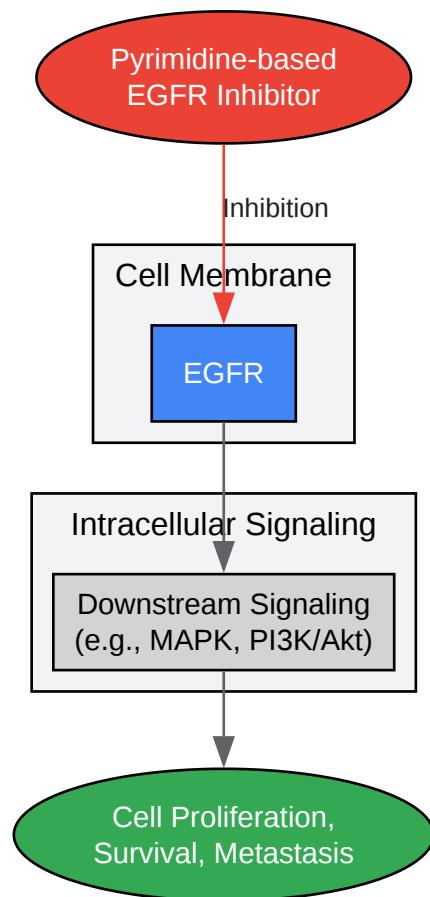
The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr). The regioselectivity of the substitution (i.e., whether the incoming nucleophile attacks the C2 or C4 position) is influenced by the electronic nature of the substituent at the C6 position. For 2,4-dichloropyrimidines with an electron-donating group at

C6, the SNAr reaction often proceeds preferentially at the C2 position[9]. This reactivity makes **2,4-Dichloro-6-ethylpyrimidine** a valuable precursor for creating a library of substituted pyrimidines.

[Click to download full resolution via product page](#)

Caption: Nucleophilic substitution on 2,4-dichloropyrimidines.

Applications in Drug Development


While specific applications of **2,4-Dichloro-6-ethylpyrimidine** are not detailed in the provided search results, its structural analog, 2,4-Dichloro-6-methylpyrimidine, is a known building block in the synthesis of kinase inhibitors, particularly for the treatment of cancer.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Derivatives of 2,4-dichloro-6-methylpyrimidine have been designed and synthesized as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase[10][11]. EGFR is a key target in the treatment of non-small cell lung cancer (NSCLC)[10][11]. The pyrimidine core serves as a scaffold to which other functional groups are attached to achieve high affinity and

selectivity for the target kinase. It is plausible that the ethyl analog could also be utilized in a similar capacity.

Targeting the EGFR Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Inhibition of the EGFR signaling pathway.

Safety and Handling

Specific safety data for **2,4-Dichloro-6-ethylpyrimidine** is not available. However, based on the data for 2,4-Dichloro-6-methylpyrimidine, the compound is expected to be corrosive and requires careful handling.

Table 2: Hazard Information for 2,4-Dichloro-6-methylpyrimidine

Hazard	Description
GHS Pictogram	GHS05 (Corrosion) [3]
Signal Word	Danger [3]
Hazard Statements	H314: Causes severe skin burns and eye damage [2][3] .
Precautionary Statements	P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing [3][12] .
Storage	Store in a corrosives area. Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere [12] .
Incompatible Materials	Strong oxidizing agents, Strong acids [12] .

It is strongly recommended to consult the Safety Data Sheet (SDS) from the supplier before handling **2,4-Dichloro-6-ethylpyrimidine** and to perform a thorough risk assessment. Standard laboratory personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

2,4-Dichloro-6-ethylpyrimidine is a valuable, though not extensively documented, chemical intermediate. Its utility in organic synthesis, particularly for the construction of biologically active molecules, can be inferred from the rich chemistry of its methyl analog. Researchers and drug

development professionals can utilize this compound as a versatile scaffold, particularly in the design of kinase inhibitors. Due to the limited availability of specific experimental data, caution is advised, and preliminary studies to determine its precise physical properties and reactivity are recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Dichloro-6-ethyl-pyrimidine 95% | CAS: 6554-65-0 | AChemBlock [achemblock.com]
- 2. 2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | CID 79471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-ジクロロ-6-メチルピリミジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2,4-Dichloro-6-methylpyrimidine | 5424-21-5 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. 2,4-Dichloro-6-methylpyrimidine | CAS#:5424-21-5 | Chemsoc [chemsoc.com]
- 8. 2,4-Dichloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFR T790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,4-Dichloro-6-ethylpyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1330317#2-4-dichloro-6-ethylpyrimidine-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com